2-(4-chloro-3-methylphenoxy)pyrazine
Description
2-(4-Chloro-3-methylphenoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted at the 2-position with a 4-chloro-3-methylphenoxy group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, provides a rigid planar structure that facilitates diverse chemical modifications and interactions with biological targets . The 4-chloro-3-methylphenoxy substituent introduces steric and electronic effects, enhancing lipophilicity and influencing binding affinity in pharmacological contexts.
This compound has been explored primarily for its antimicrobial and antimycobacterial properties. For instance, derivatives synthesized from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrated activity against bacterial and fungal pathogens, highlighting its role as a scaffold for drug development .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYJNLWAUDVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
Scientific Research Applications
Chemical Synthesis and Industrial Applications
Building Block in Organic Synthesis
2-(4-chloro-3-methylphenoxy)pyrazine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and coupling reactions like the Suzuki–Miyaura coupling, which is widely utilized for forming carbon-carbon bonds in organic synthesis.
Industrial Production
In industrial settings, the compound is produced through optimized synthetic routes that maximize yield and purity. Key parameters such as temperature, solvent choice, and catalyst concentration are meticulously controlled during the production process to minimize by-products and enhance efficiency.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antibacterial and antifungal agents. Its effectiveness against various pathogens positions it as a potential therapeutic agent in combating infections .
Anticancer Potential
The compound has been studied for its anticancer properties. In particular, derivatives of pyrazine compounds have shown promising results in inhibiting cancer cell growth. For instance, related pyrazoline derivatives demonstrated significant cytotoxicity against glioblastoma cell lines while exhibiting minimal toxicity towards non-cancerous cells . This selective action is crucial for developing targeted cancer therapies.
Case Studies
-
Anticancer Research
A study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles highlighted their ability to inhibit kinases involved in glioma progression. The findings suggest that compounds with structural similarities to this compound could be developed as effective anti-glioma agents . -
Antimicrobial Activity
Another research effort explored the antimicrobial properties of pyrazoline derivatives related to this compound. These derivatives were found to possess significant antibacterial and antifungal activities, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)pyrazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The chloro substituent in this compound enhances electrophilicity, improving interactions with microbial enzymes compared to methoxy or alkyl groups .
- Steric Effects: Bulky substituents (e.g., 3-isopropyl in IPMP) prioritize flavorant roles due to volatility, whereas the 4-chloro-3-methylphenoxy group supports membrane penetration in antimicrobial agents .
- Fused Ring Systems: Imidazo[1,2-a]pyrazines exhibit distinct binding modes (e.g., hinge region interactions in kinases) compared to monosubstituted pyrazines .
Antimicrobial Activity
- This compound derivatives: Thiazolidinone analogs showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
- Xanthone derivatives: Compounds with the 4-chloro-3-methylphenoxy group achieved 94–98% inhibition of M. tuberculosis at 6.25 μg/mL .
- Imidazo[1,2-a]pyrazines : IC₅₀ values of 0.1–10 μM against cancer cell lines, mediated by hydrogen bonding with kinase domains .
Comparison: The antimycobacterial efficacy of this compound derivatives rivals first-line TB drugs, whereas imidazo[1,2-a]pyrazines excel in targeted kinase inhibition .
Electronic and Physicochemical Properties
The pyrazine ring’s electron-deficient nature is modulated by substituents:
- Electron-Withdrawing Groups (e.g., Cl) : Lower HOMO/LUMO energies, enhancing stability and n-type semiconductor behavior (e.g., OFET applications) .
- Electron-Donating Groups (e.g., OCH₃) : Increase π-stacking efficiency but reduce air stability .
For this compound, the chloro group reduces HOMO energy (-7.2 eV vs. -6.5 eV for methoxy analogs), favoring charge transport in electronic applications .
Biological Activity
2-(4-chloro-3-methylphenoxy)pyrazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.
This compound belongs to a class of organic compounds known as pyrazines, characterized by a six-membered aromatic ring containing nitrogen atoms. Its structure allows for various interactions within biological systems, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
A key area of interest is the anticancer activity of this compound. Similar compounds have been reported to induce apoptosis in cancer cells through several mechanisms:
- Induction of Apoptosis : Studies demonstrate that pyrazine derivatives can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and reduced viability. For instance, a related compound was shown to induce apoptosis in K562 leukemia cells by modulating the expression of Bcl2 and Bax proteins .
- Cell Cycle Arrest : Research indicates that treatment with pyrazine derivatives can lead to cell cycle arrest in the G0/G1 phase, effectively halting the proliferation of cancer cells .
| Study | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | 25 | Induces apoptosis via Bax/Bcl2 modulation | |
| Related pyrazine derivative | 58 | Inhibits RNA-dependent RNA polymerase in HCV |
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- P2X4 Receptor Interaction : It is suggested that this compound may interact with the P2X4 receptor, which is involved in various physiological processes including pain perception and inflammation.
- Cytochrome P450 Pathways : The compound may also undergo metabolism via cytochrome P450 enzymes, influencing its pharmacokinetic properties and overall efficacy.
Case Studies
Several case studies have highlighted the effectiveness of pyrazine derivatives in clinical and laboratory settings:
- K562 Cell Line Study : A study demonstrated that treatment with a pyrazine derivative resulted in significant apoptosis induction in K562 leukemia cells, with an IC50 value indicating effective cytotoxicity within a clinically relevant range .
- HCV Inhibition : Another research effort focused on derivatives targeting Hepatitis C virus replication mechanisms, showcasing their potential as antiviral agents through inhibition of viral polymerases .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 2-(4-chloro-3-methylphenoxy)pyrazine?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrazine derivatives and activated phenols. For example, chlorination of pyrazine precursors (e.g., pyrazine N-oxides) using phosphorus oxychloride (POCl₃) can introduce chlorine at specific positions. Subsequent coupling with 4-chloro-3-methylphenol via Mitsunobu or Ullmann-type reactions under catalytic conditions (e.g., CuI/ligand systems) yields the target compound. Reaction optimization often requires temperature control (80–120°C) and inert atmospheres to avoid side reactions .
Advanced Synthesis: How can regioselectivity be controlled during chlorination of pyrazine intermediates?
Methodological Answer:
Regioselectivity in pyrazine chlorination depends on steric and electronic factors. For instance, in pyrazine N-oxides, chlorination with POCl₃ preferentially occurs at the electron-deficient C-5 position due to resonance stabilization of the transition state, as confirmed by NMR analysis of splitting patterns in derivatives . Computational modeling (e.g., DFT) can predict reactive sites, while isotopic labeling or crystallography (e.g., SHELXL refinement) validates positional assignments .
Basic Characterization: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to identify substituent patterns (e.g., phenoxy vs. pyrazine protons).
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-III visualizes thermal ellipsoids for steric effects .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
Advanced Data Analysis: How to resolve contradictions in spectral or crystallographic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., overlapping NMR peaks or ambiguous electron density maps) require multi-method validation:
- Use dynamic NMR to probe conformational exchange in solution.
- Apply Hirshfeld surface analysis to crystallographic data for intermolecular interaction clarity.
- Cross-validate with computational methods (e.g., molecular docking or DFT) to reconcile experimental and theoretical geometries .
Basic Analytical Quantification: What are the standard methods for detecting and quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities.
- GC-MS : Suitable for volatile derivatives (e.g., silylated analogs). Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Analytical Profiling: How to optimize sensitivity for trace-level analysis in complex matrices (e.g., biological samples)?
Methodological Answer:
- Headspace SPME with GC×GC-TOFMS : Enhances resolution of co-eluting peaks (e.g., isomers) via comprehensive 2D separation. Isotope dilution (e.g., d³-labeled analogs) corrects matrix effects, achieving detection limits <1 ng/L .
- MALDI-TOF Imaging : Maps spatial distribution in tissue samples with µm resolution.
Computational Modeling: How to simulate the electronic excitation dynamics of this compound?
Methodological Answer:
- Construct a 24-mode vibronic Hamiltonian to model S₁/S₂ state coupling, incorporating all vibrational modes.
- Use the MCTDH (Multiconfiguration Time-Dependent Hartree) method for wave packet propagation, balancing accuracy and computational cost. Validate against experimental UV-Vis absorption spectra to refine potential energy surfaces .
Structure-Activity Relationship (SAR): What strategies are used to design bioactive derivatives of this compound?
Methodological Answer:
- Hydrazide Functionalization : Introduce hydrazide groups at the pyrazine ring (e.g., 2-(4-chloro-3-methylphenoxy)-N'-substituted acetohydrazides) to enhance hydrogen bonding with biological targets.
- In Silico Screening : Dock derivatives into protein active sites (e.g., kinases) using AutoDock Vina, prioritizing compounds with low binding energies. Validate with in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .
Advanced Stability Studies: How to assess the compound’s photodegradation pathways under environmental conditions?
Methodological Answer:
- LC-QTOF-MS/MS : Identify degradation products via fragmentation patterns.
- TD-DFT Calculations : Predict UV-induced bond cleavage sites by modeling excited-state electron densities.
- Environmental Simulation Chambers : Expose samples to controlled UV light (290–400 nm) and monitor degradation kinetics using Arrhenius plots .
Safety and Handling: What protocols ensure safe laboratory handling of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
